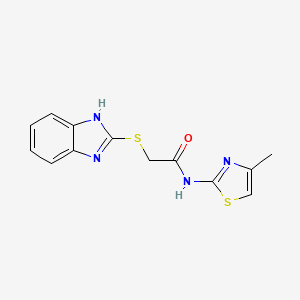![molecular formula C16H22N2O3S B5741913 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B5741913.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine, also known as PSB-603, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. The inhibition of FAAH by PSB-603 leads to an increase in endocannabinoid levels, which has been shown to have a range of effects on the central nervous system and other physiological processes.
作用機序
The mechanism of action of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide. By inhibiting FAAH, 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine increases the levels of endocannabinoids, which can activate cannabinoid receptors and produce a range of effects on the central nervous system and other physiological processes.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine are primarily related to its effects on the endocannabinoid system. These effects include the modulation of pain, anxiety, inflammation, and other processes. 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine has also been shown to have effects on cancer cells, suggesting potential applications in cancer therapy.
実験室実験の利点と制限
The advantages of using 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine in lab experiments include its high potency and selectivity for FAAH, as well as its ability to increase endocannabinoid levels. However, the limitations of using 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine include its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
For research on 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine include the development of more potent and selective FAAH inhibitors, as well as the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to better understand the mechanisms underlying its effects on the endocannabinoid system and other physiological processes.
合成法
The synthesis of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine involves a multi-step process that begins with the reaction of 3-aminobenzenesulfonamide with piperidine-4-carboxylic acid. This intermediate is then reacted with 1,1'-carbonyldiimidazole to form the desired product, 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学的研究の応用
The primary application of 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine in scientific research is the study of the endocannabinoid system and its role in various physiological processes. The inhibition of FAAH by 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine has been shown to have effects on pain, anxiety, and inflammation, among other processes. It has also been studied for its potential as a treatment for various diseases, including cancer and neurodegenerative disorders.
特性
IUPAC Name |
piperidin-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(17-9-2-1-3-10-17)14-7-6-8-15(13-14)22(20,21)18-11-4-5-12-18/h6-8,13H,1-5,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXRNRRIFZMIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(tert-butyl)-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B5741852.png)
![4-chloro-N'-{[(2,3,5-trimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5741861.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5741874.png)

![1-(4-fluorophenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5741878.png)
![4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5741884.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5741907.png)
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5741917.png)
![N-(3-chlorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5741925.png)